7-(2-Hydroxy-3-isopropylaminopropoxy)indene
Overview
Description
7-(2-Hydroxy-3-isopropylaminopropoxy)indene is a chemical compound known for its potent beta-adrenergic receptor blocking activity. It also exhibits mild intrinsic beta-sympathomimetic activity and local anesthetic effects. This compound is effective against ouabain-induced and epinephrine-induced arrhythmias .
Mechanism of Action
Target of Action
The primary target of 7-(2-Hydroxy-3-isopropylaminopropoxy)indene, also known as YB-2, is the beta-adrenergic receptor . Beta-adrenergic receptors are part of the G protein-coupled receptor superfamily and play a crucial role in the regulation of heart function.
Mode of Action
This compound acts as a beta-adrenergic receptor blocker . It binds to beta-adrenergic receptors, preventing the binding of adrenaline and noradrenaline, and thus inhibiting their effects. Interestingly, it also exhibits a mild intrinsic beta-sympathomimetic activity , meaning it can partially activate the receptors it blocks .
Biochemical Pathways
By blocking beta-adrenergic receptors, this compound affects the adrenergic signaling pathway . This can lead to a decrease in heart rate and contractility, reducing the heart’s oxygen demand. The compound’s intrinsic sympathomimetic activity may also contribute to maintaining heart function under certain conditions .
Result of Action
This compound has been reported to be effective against ouabain-induced and epinephrine-induced arrhythmias . This suggests that it can help regulate heart rhythm and potentially treat conditions like atrial fibrillation and tachycardia .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 7-(2-Hydroxy-3-isopropylaminopropoxy)indene are largely attributed to its ability to block beta-adrenergic receptors . This interaction with the receptors inhibits the binding of epinephrine and norepinephrine, neurotransmitters that play a crucial role in the body’s fight-or-flight response .
Cellular Effects
This compound influences cell function by blocking the action of epinephrine and norepinephrine on beta-adrenergic receptors . This can lead to a decrease in heart rate, blood pressure, and stress on the heart .
Molecular Mechanism
At the molecular level, this compound binds to beta-adrenergic receptors, preventing the binding of epinephrine and norepinephrine . This results in a decrease in cyclic AMP production, reducing the activity of protein kinase A, and ultimately leading to a decrease in heart rate and blood pressure .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-Hydroxy-3-isopropylaminopropoxy)indene involves the reaction of 1H-indene with isopropylamine and 2,3-epoxypropanol under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
7-(2-Hydroxy-3-isopropylaminopropoxy)indene undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions typically involve hydrogenation using catalysts like palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur, especially at the hydroxyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Nucleophiles such as halides or amines under basic conditions.
Major Products Formed
Oxidation: Indene derivatives with oxidized functional groups.
Reduction: Reduced forms of the compound with hydrogenated double bonds.
Substitution: Substituted indene derivatives depending on the nucleophile used.
Scientific Research Applications
7-(2-Hydroxy-3-isopropylaminopropoxy)indene has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its effects on beta-adrenergic receptors and its potential as a beta-blocker.
Medicine: Investigated for its antiarrhythmic properties and potential use in treating cardiovascular diseases.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in chemical manufacturing.
Comparison with Similar Compounds
Similar Compounds
Propranolol: Another beta-blocker with similar antiarrhythmic properties.
Atenolol: A selective beta1 receptor blocker used to treat cardiovascular diseases.
Metoprolol: A beta1-selective adrenergic receptor blocker with similar therapeutic uses.
Uniqueness
7-(2-Hydroxy-3-isopropylaminopropoxy)indene is unique due to its combination of beta-adrenergic receptor blocking activity and mild intrinsic beta-sympathomimetic activity. This dual action makes it effective in treating arrhythmias without significantly affecting adrenergic reflexes .
Properties
IUPAC Name |
1-(3H-inden-4-yloxy)-3-(propan-2-ylamino)propan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-11(2)16-9-13(17)10-18-15-8-4-6-12-5-3-7-14(12)15/h3-6,8,11,13,16-17H,7,9-10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAWHVYHGMYAXLH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC=CC2=C1CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101021250 | |
Record name | 1-(1H-Inden-7-yloxy)-3-[(1-methylethyl)amino]-2-propanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101021250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30190-86-4 | |
Record name | 7-(2-Hydroxy-3-isopropylaminopropoxy)indene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030190864 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(1H-Inden-7-yloxy)-3-[(1-methylethyl)amino]-2-propanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101021250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-(2-HYDROXY-3-ISOPROPYLAMINOPROPOXY)INDENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OJH4VNY008 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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